1-(3-Bromophenyl)piperidine-4-carboxylic acid
Overview
Description
“1-(3-Bromophenyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1059536-36-5 . It has a molecular weight of 284.15 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16) . This indicates that the compound is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde results in a product containing four stereocenters .
Physical and Chemical Properties Analysis
The compound has a storage temperature requirement of being refrigerated .
Scientific Research Applications
Anticancer Applications
- Synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, a compound related to 1-(3-Bromophenyl)piperidine-4-carboxylic acid, have shown potential as anticancer agents. Studies indicate that these derivatives exhibit strong anticancer activity, with some compounds demonstrating low IC50 values, suggesting their efficacy in inhibiting cancer cell growth (Rehman et al., 2018).
Catalytic Applications
- Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were developed as a novel catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This demonstrates the use of this compound related compounds in catalysis, particularly in facilitating organic reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Antibacterial and Anti-TB Activities
- Compounds derived from 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid have demonstrated significant antibacterial and anti-TB activities. These compounds have shown promising activity against various pathogenic strains, highlighting their potential in developing new antibacterial agents (Megha et al., 2023).
Chemical Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of various derivatives of this compound. These studies involve the development of new synthetic methods and the analysis of the compounds' structures and properties, contributing to the field of organic chemistry (Freund & Mederski, 2000), (Acharya & Clive, 2010).
Molecular Structure Studies
- Detailed molecular structure studies, including X-ray diffraction and spectroscopic analyses, have been conducted on this compound and its derivatives. These studies provide valuable insights into the molecular geometries and properties of these compounds (Peeters, Blaton, & Ranter, 1994), (Szafran et al., 2007).
Matrix Metalloproteinases Inhibition
- A series of carboxylic acids containing a substituted piperidine, related to this compound, were synthesized and found to inhibit matrix metalloproteinases with low nanomolar potency. These compounds show selectivity towards certain MMPs, highlighting their potential in the treatment of diseases associated with MMP activity (Pikul et al., 2001).
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-(3-bromophenyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZDIKBWBKCELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740918 | |
Record name | 1-(3-Bromophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059536-36-5 | |
Record name | 1-(3-Bromophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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